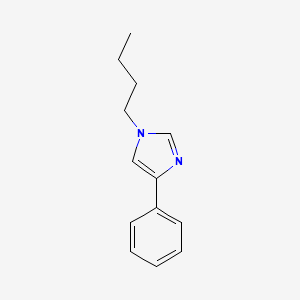

1-Butyl-4-phenyl-1h-imidazole

Description

Properties

CAS No. |

148902-26-5 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-butyl-4-phenylimidazole |

InChI |

InChI=1S/C13H16N2/c1-2-3-9-15-10-13(14-11-15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |

InChI Key |

TXIIYYAADGUANI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization Methodologies

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing complementary structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of 1-Butyl-4-phenyl-1H-imidazole would display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole (B134444) rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and imidazole rings, as well as the carbon-nitrogen double bonds of the imidazole ring, typically appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N single bond between the butyl group and the imidazole ring would be found in the fingerprint region, typically around 1350-1000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring give rise to strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Hypothetical IR Absorption Data for this compound Note: This table is generated based on typical absorption frequencies for analogous structures, as specific experimental data was not available in the searched sources.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing molecules with conjugated π-electron systems.

The this compound molecule contains two conjugated aromatic systems, the phenyl ring and the imidazole ring. The electronic transitions, primarily π → π* transitions, within these conjugated systems are expected to result in strong absorption bands in the ultraviolet region of the spectrum. The position of the absorption maximum (λ_max) provides information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For phenyl-imidazole systems, absorption maxima are typically observed in the 250-300 nm range.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not documented in the available literature. This analysis is crucial for confirming the molecular weight (200.28 g/mol ) and understanding the compound's fragmentation pathways under ionization.

Elemental Analysis for Empirical Formula Verification

Verifiable elemental analysis data (e.g., percentage composition of Carbon, Hydrogen, and Nitrogen) for this compound could not be found. This analysis is essential for confirming the empirical formula, C₁₃H₁₆N₂.

X-ray Diffraction Analysis for Precise Solid-State Structural Determination

There is no published X-ray diffraction data for this compound. This technique is necessary to determine the precise solid-state structure, including crystal system, space group, unit cell dimensions, and bond angles, which are fundamental to understanding its three-dimensional molecular architecture.

Theoretical and Computational Chemistry Studies of 1 Butyl 4 Phenyl 1h Imidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. These methods, rooted in quantum mechanics, provide detailed information about electronic distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating various electronic properties. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles.

The optimization process seeks the minimum energy conformation on the potential energy surface. For a molecule like 1-Butyl-4-phenyl-1H-imidazole, this would involve determining the precise spatial orientation of the butyl and phenyl groups relative to the imidazole ring. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (N-Butyl-1H-benzimidazole) Calculated by DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N26 | 1.386 | - |

| C2-N27 | 1.387 | - |

| C1-N26-C7 | - | 107.8 |

| C2-N27-C7 | - | 107.9 |

Data is illustrative and based on a related benzimidazole (B57391) structure to demonstrate typical computational outputs.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically color-coded with red and blue, respectively.

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the butyl and phenyl groups would exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For imidazole derivatives, the HOMO is often distributed over the imidazole and phenyl rings, while the LUMO may be localized on a specific part of the molecule depending on the substituents.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for an Imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Global Hardness (η) | 2.2407 |

| Global Softness (S) | 0.2231 |

| Electronegativity (χ) | 4.3335 |

| Electrophilicity Index (ω) | 4.1891 |

Data is illustrative and based on a related oxadiazole structure to demonstrate typical computational outputs.

The distribution of atomic charges within a molecule influences its electrostatic interactions and reactivity. Mulliken population analysis is a common method for calculating atomic charges, providing insight into the electron distribution among the atoms. For this compound, the nitrogen atoms are expected to carry negative charges, while the carbon and hydrogen atoms will have varying positive charges.

Fukui functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This provides a more detailed and quantitative picture of reactivity than MEP maps alone.

In this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds. The magnitude of the stabilization energy associated with these interactions quantifies their importance in the molecule's electronic structure. For instance, in a related compound, the delocalization of a σ-electron from a C-C bond into antibonding orbitals was shown to contribute to stabilization energies.

Molecular Modeling and Docking Simulations for Understanding Molecular Interactions in Chemical Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking is a specific type of modeling that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. While often used in drug design to model ligand-protein interactions, it can also be applied to understand interactions in various chemical systems, such as host-guest complexes or self-assembly processes.

For this compound, docking simulations could be employed to study its interaction with other molecules or surfaces. The simulation would calculate the binding affinity and identify the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding. This information is valuable for understanding how the molecule might behave in a larger chemical system.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, allowing for the elucidation of molecular structures and properties. Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net These calculations provide theoretical spectra that can be validated against experimental data, confirming molecular structures and aiding in the assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can accurately predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this. The process involves optimizing the molecular geometry at a chosen level of theory, followed by the NMR calculation itself. The resulting theoretical chemical shifts are then compared with experimental values. For instance, in a study on 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, the calculated NMR values were found to be in good agreement with the experimental data, validating the computational model used. researchgate.net This correlation is crucial for confirming the structure of newly synthesized compounds and for understanding the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule after its geometry has been optimized to an energy minimum. The calculated frequencies often have a systematic error due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to better match the experimental anharmonic frequencies. The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. researchgate.net For example, studies on 4-(4-Fluoro-phenyl)-1H-imidazole have demonstrated a strong correlation between the vibrational wavenumbers computed using the DFT/B3LYP method and those observed in experimental FT-IR and FT-Raman spectra. researchgate.net

The table below presents a comparison of experimental and calculated vibrational frequencies for a related compound, 1-(4-methoxyphenyl)-1H-imidazole, illustrating the validation process.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT/B3LYP (cm⁻¹) |

| C-H stretching (imidazole ring) | 3115 | 3111 |

| C-H stretching (phenyl ring) | 3069 | 3075 |

| C=C stretching (phenyl ring) | 1611 | 1610 |

| C-N stretching (imidazole ring) | 1518 | 1519 |

| C-O stretching (methoxy group) | 1251 | 1255 |

| C-H out-of-plane bending | 832 | 830 |

| (Data adapted from studies on 1-(4-methoxyphenyl)-1H-imidazole for illustrative purposes.) researchgate.net |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These theoretical spectra are then compared with experimental UV-Vis spectra. For phenyl-imidazole derivatives, the electronic transitions are typically of the π → π* type, originating from the conjugated system formed by the imidazole and phenyl rings. acs.org The agreement between theoretical and experimental UV-Vis spectra helps to understand the electronic structure and chromophoric properties of the molecule. researchgate.net

Establishing Correlations between Computational Parameters and Experimental Observations in Catalysis

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and understanding how the structural and electronic properties of a molecule like this compound can influence its catalytic activity. By calculating specific molecular descriptors, researchers can build models that correlate these parameters with experimentally observed catalytic performance, such as reaction rates, yields, or selectivity.

Key computational parameters often investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are crucial indicators of a molecule's reactivity. nih.gov A low HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, which can be desirable in a catalyst. researchgate.net These parameters can be correlated with the catalyst's ability to participate in electron transfer processes during a reaction.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net For a catalyst, these maps can predict how it will interact with substrates. For example, the nitrogen atoms in the imidazole ring are typically electron-rich sites that can act as Lewis bases or hydrogen bond acceptors, which is often a key step in many catalytic cycles.

Steric Parameters: The three-dimensional shape and bulkiness of a catalyst can significantly impact its activity and selectivity. Computational methods can quantify steric hindrance around the active site, which can then be correlated with substrate specificity and product distribution. 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), explicitly model the steric and electrostatic fields of a series of compounds to correlate them with their biological or chemical activity. pku.edu.cn

For instance, certain 1-phenyl-1H-imidazole derivatives have been identified as effective catalysts in the epoxidation of olefins. nih.gov A computational study on a series of such catalysts could establish a correlation where, for example, a higher calculated negative charge on a specific imidazole nitrogen atom (from MEP or NBO analysis) corresponds to a higher experimental reaction yield. Similarly, in enzyme inhibition studies, molecular docking can predict the binding affinity of imidazole derivatives to a protein's active site, and these calculated binding energies can be correlated with experimentally measured inhibition constants (IC50). nih.gov

The following conceptual table illustrates how such correlations are typically established:

| Computational Parameter | Example Value (Arbitrary Units) | Experimental Observation | Example Value |

| HOMO-LUMO Energy Gap (eV) | 4.5 | Reaction Rate (mol L⁻¹ s⁻¹) | 1.2 x 10⁻³ |

| Charge on N1 Atom (e) | -0.65 | Product Yield (%) | 92% |

| Steric Hindrance Index | 25.8 | Enantiomeric Excess (%) | 85% |

| Binding Energy (kcal/mol) | -8.2 | Inhibition Constant (IC₅₀, µM) | 0.023 |

| (This table is illustrative and does not represent data for a specific compound but demonstrates the principle of correlating theoretical parameters with experimental results.) nih.gov |

By establishing these robust correlations, computational models can be used to predict the catalytic activity of new, unsynthesized molecules, thereby guiding the rational design of more efficient catalysts.

Mechanistic Investigations of Chemical Reactions Involving 1 Butyl 4 Phenyl 1h Imidazole

Elucidation of Imidazole (B134444) Ring Formation Pathways and Reaction Intermediates

The synthesis of the 1-butyl-4-phenyl-1H-imidazole core can be achieved through various synthetic strategies, with the Debus-Radziszewski reaction and its modifications being a prominent pathway. A plausible mechanism for the formation of a substituted 1,4-diphenyl-1H-imidazole, which can be analogous to the synthesis of this compound, involves a multi-step process.

The reaction likely proceeds through the formation of crucial imine intermediates. In a typical synthesis, a dicarbonyl compound (such as a substituted benzil), an aldehyde, an amine (in this case, butylamine), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) are used. The initial steps involve the condensation of the dicarbonyl compound with ammonia and the aldehyde with the primary amine to form two different imine intermediates. These intermediates then react with each other, followed by cyclization and subsequent dehydration, to yield the final trisubstituted imidazole ring.

A proposed mechanistic pathway for a related tetrasubstituted imidazole synthesis suggests that a catalyst can activate the carbonyl groups of both the aldehyde and the diketone, facilitating the formation of the imine intermediates. Following the formation of these intermediates, a series of condensation and cyclization steps lead to a dihydroimidazole (B8729859) intermediate, which upon loss of a water molecule, aromatizes to the stable imidazole ring. While this provides a general framework, the specific intermediates in the synthesis of this compound would be subject to the precise reaction conditions and starting materials employed.

Role of Transition Metals in C-H Activation and Subsequent Functionalization Pathways

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to modify complex organic molecules. The imidazole ring and the appended phenyl group in this compound possess several C-H bonds that can be targeted for functionalization.

The nitrogen atoms in the imidazole ring can act as directing groups, guiding the transition metal catalyst to a specific C-H bond, typically at the C2 or C5 position of the imidazole or an ortho-position on the phenyl ring. Palladium, rhodium, and ruthenium are common transition metals employed for such transformations.

The catalytic cycle for these reactions often involves the coordination of the imidazole nitrogen to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide, alkene, or alkyne) in a process that can involve oxidative addition, migratory insertion, and reductive elimination steps to form the functionalized product and regenerate the active catalyst.

For instance, in a palladium-catalyzed C-H arylation, a Pd(II) catalyst can coordinate to the imidazole. Subsequent C-H activation leads to a palladacycle. Reaction with an aryl halide could proceed through a Pd(II)/Pd(IV) catalytic cycle, where oxidative addition of the aryl halide to the palladacycle forms a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate a Pd(II) species. Alternatively, a Pd(0)/Pd(II) cycle could be operative, particularly with organometallic coupling partners. The specific pathway is highly dependent on the catalyst system, oxidant, and reaction conditions.

Detailed Reaction Pathways of Substituted Imidazoles in Cycloaddition Processes

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic and heterocyclic systems. Substituted imidazoles, such as derivatives of this compound, can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a 1,3-dipole precursor.

One important class of cycloaddition reactions involving imidazole derivatives is the 1,3-dipolar cycloaddition. For example, azomethine ylides can be generated from imidazole derivatives and participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocyclic rings. The regiochemistry and stereochemistry of these reactions are governed by the frontier molecular orbitals of the dipole and the dipolarophile.

While specific studies on cycloaddition reactions of this compound are not extensively documented, analogous reactions with other substituted imidazoles and related heterocycles provide insight into potential pathways. For instance, the Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a well-established method for forming triazole rings, and similar principles can be applied to the functionalization of imidazole scaffolds. The reaction can be thermally initiated or catalyzed by copper(I) or ruthenium, with the catalyzed versions often proceeding at milder conditions and with higher regioselectivity. The mechanism of the copper-catalyzed reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.

Understanding Catalytic Cycles and Identification of Rate-Determining Steps

The efficiency of a catalytic reaction is dictated by the kinetics of the elementary steps within the catalytic cycle. Identifying the rate-determining step (RDS) is crucial for optimizing reaction conditions to improve yield, selectivity, and turnover frequency.

In the context of transition metal-catalyzed C-H functionalization of this compound, the C-H activation step is often considered to be the rate-determining step due to the high energy barrier associated with breaking a strong C-H bond. However, other steps in the catalytic cycle, such as oxidative addition or reductive elimination, can also be rate-limiting depending on the specific catalyst, substrates, and reaction conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating catalytic cycles and identifying the RDS. For example, in a proposed mechanism for a retro-[2π+2σ] cycloaddition, computational studies suggested a stepwise diradical mechanism and identified the bond-forming step as the one with the highest energy barrier.

Investigation of Adsorption Mechanisms of Imidazole Derivatives on Material Surfaces

Imidazole derivatives are widely recognized for their ability to adsorb onto metal surfaces and inhibit corrosion. Understanding the adsorption mechanism of compounds like this compound is essential for designing effective corrosion inhibitors. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

The adsorption of imidazole derivatives on a metal surface can occur through physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms. The presence of the phenyl group can also contribute to adsorption through π-π interactions with the metal surface.

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the surface at a constant temperature. The Langmuir and Temkin isotherms are commonly used to analyze the adsorption behavior of corrosion inhibitors.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. It is represented by the equation:

C/θ = 1/K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The Temkin isotherm takes into account the interactions between the adsorbed molecules and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The Temkin isotherm is given by:

θ = (RT/b) * ln(A * C)

where R is the gas constant, T is the absolute temperature, b is the Temkin constant related to the heat of adsorption, and A is the equilibrium binding constant.

The suitability of a particular isotherm model provides insights into the nature of the adsorption process.

Table 1: Adsorption Isotherm Parameters for an Imidazole Derivative

| Isotherm Model | Parameters | Value |

|---|---|---|

| Langmuir | K_ads (L/mol) | 1.5 x 10^4 |

| R² | 0.998 | |

| Temkin | A (L/g) | 8.5 x 10^3 |

| b (J/mol) | 15.2 | |

| R² | 0.975 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of adsorption isotherm models.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the kinetics of electrochemical processes, including corrosion and the adsorption of inhibitors. By applying a small amplitude AC signal over a range of frequencies, EIS can provide information about the charge transfer resistance (R_ct), double-layer capacitance (C_dl), and other interfacial properties.

When an inhibitor like this compound adsorbs on a metal surface, it forms a protective layer that alters the electrochemical interface. This is reflected in the EIS data by an increase in the charge transfer resistance, which indicates a slowing down of the corrosion process, and a decrease in the double-layer capacitance, which is due to the displacement of water molecules and other ions from the metal surface by the larger organic inhibitor molecules.

The analysis of EIS data is often performed by fitting the experimental data to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface. The changes in the values of the circuit elements in the presence and absence of the inhibitor can be used to quantify the inhibition efficiency and to understand the mechanism of inhibition.

Table 2: Electrochemical Impedance Spectroscopy Parameters for a Metal in a Corrosive Medium With and Without an Imidazole Inhibitor

| Condition | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Without Inhibitor | 150 | 200 | - |

| With Imidazole Inhibitor | 1200 | 50 | 87.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the use of EIS in evaluating corrosion inhibition.

Structure Activity Relationships and Design Principles in Imidazole Chemistry

Influence of N-Alkyl (Butyl) Substitution on Molecular Conformation, Chemical Reactivity, and Physicochemical Behavior

The introduction of an n-butyl group at the N1 position of the imidazole (B134444) ring in 1-Butyl-4-phenyl-1H-imidazole significantly influences the molecule's physical and chemical characteristics. This alkyl substituent, while not directly participating in the aromatic system's resonance, exerts its effects through steric and inductive means.

Molecular Conformation: The flexibility of the n-butyl chain allows for multiple conformations. However, steric hindrance between the butyl group and the adjacent phenyl ring at the C4 position can influence the preferred orientation of both substituents relative to the imidazole plane. In related N-substituted benzimidazoles, computational studies have shown that the presence of a butyl group does not significantly alter the conjugation and structural organization of the core heterocyclic system. nih.gov It is plausible that in this compound, the butyl group will preferentially adopt a conformation that minimizes steric clash with the C5-hydrogen and the ortho-hydrogens of the phenyl ring. This can lead to a non-planar arrangement where the phenyl ring is twisted out of the plane of the imidazole ring.

Chemical Reactivity: The N-butyl group has a modest electron-donating inductive effect (+I), which slightly increases the electron density of the imidazole ring. This enhanced electron density can, in turn, increase the nucleophilicity of the N3 atom, making it more susceptible to electrophilic attack. However, the steric bulk of the butyl group can also play a significant role in shielding the N1 position and potentially hindering the approach of bulky reagents to the adjacent C2 and C5 positions. In reactions involving the imidazole ring, the N-butyl group is generally considered a stable substituent and does not directly participate in chemical transformations under typical conditions. chemicalbook.com

Physicochemical Behavior: The butyl group imparts a significant degree of lipophilicity to the molecule, which influences its solubility and other physical properties. Compared to the parent 4-phenyl-1H-imidazole, this compound is expected to have lower water solubility and a higher affinity for nonpolar solvents. This increased lipophilicity is a critical factor in various applications, including its potential use in biological systems where membrane permeability is important. The presence of the butyl group also affects the volatility and boiling point of the compound. For instance, 1-butylimidazole (B119223) has a boiling point of 114-116 °C at 12 mmHg.

| Property | Influence of N-Butyl Group | Anticipated Effect on this compound |

|---|---|---|

| Molecular Conformation | Flexible alkyl chain, potential for steric hindrance. | May induce a twisted conformation of the C4-phenyl ring. |

| Chemical Reactivity | Weak electron-donating inductive effect; steric shielding. | Slightly increased nucleophilicity of N3; potential steric hindrance at adjacent positions. |

| Lipophilicity | Increases nonpolar character. | Higher solubility in organic solvents, lower in water. |

| Boiling Point | Increases molecular weight and van der Waals forces. | Higher boiling point compared to 4-phenyl-1H-imidazole. |

Effect of Phenyl Group Position and Substitution Patterns on Electronic Properties and Reactivity

The phenyl group at the C4 position of the imidazole ring in this compound is a key determinant of the molecule's electronic properties and reactivity. Its influence stems from its ability to engage in electronic communication with the imidazole core through both inductive and resonance effects.

Reactivity: The electronic nature of the C4-phenyl group directly impacts the reactivity of the imidazole ring towards both electrophilic and nucleophilic attack. The phenyl group can influence the susceptibility of the C2 and C5 positions to electrophilic substitution. If the phenyl ring is unsubstituted, it generally directs electrophiles to the ortho and para positions of the phenyl ring itself, although the reactivity of the imidazole ring is also a factor. The presence of electron-donating or electron-withdrawing substituents on the phenyl ring can further tune the electronic properties and reactivity of the entire molecule. For instance, an electron-withdrawing group on the phenyl ring would decrease the electron density of the imidazole ring, making it less reactive towards electrophiles. Conversely, an electron-donating group would have the opposite effect. nih.gov

| Property | Effect of C4-Phenyl Group | Implication for this compound |

|---|---|---|

| Electronic Nature | Weakly electron-withdrawing (inductive), capable of resonance. | Modulates electron density of the imidazole ring. |

| Reactivity towards Electrophiles | Influences reactivity at C2 and C5 of the imidazole ring. | Overall reactivity is a balance of the electronic effects of both butyl and phenyl groups. |

| Reactivity towards Nucleophiles | Generally deactivates the imidazole ring towards nucleophilic attack. | Nucleophilic substitution at the imidazole ring is unlikely without further activation. |

Strategies for Modulating Reactivity and Selectivity through Rational Structural Modifications

The reactivity and selectivity of this compound can be strategically modulated through rational structural modifications of both the N-butyl and C4-phenyl substituents. These modifications allow for the fine-tuning of the molecule's electronic and steric properties to achieve desired chemical outcomes.

One key strategy involves the introduction of functional groups onto the phenyl ring. The electronic nature of these substituents can be varied to either enhance or diminish the electron density of the imidazole core. For example, introducing electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position of the phenyl ring would increase the electron density of the imidazole ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, the introduction of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) would decrease the electron density, making the imidazole ring less nucleophilic but potentially more susceptible to nucleophilic attack if other activating groups are present. nih.gov

Another approach is to modify the N-alkyl substituent. While the n-butyl group provides a certain level of steric hindrance and lipophilicity, altering its structure can further influence reactivity. For instance, replacing the n-butyl group with a bulkier alkyl group, such as a tert-butyl group, would significantly increase steric hindrance around the N1 and C2 positions, potentially directing reactions to the less hindered C5 position. Conversely, introducing functional groups on the alkyl chain, such as a terminal hydroxyl or amino group, could provide additional sites for chemical modification or alter the molecule's solubility and binding properties.

Furthermore, the reactivity of the C2 position of the imidazole ring is of particular interest. This position is known to be the most acidic carbon in the imidazolium (B1220033) cation and can be deprotonated to form an N-heterocyclic carbene (NHC). The electronic properties of the N1 and C4 substituents will influence the stability and reactivity of the corresponding NHC. Therefore, modifications to the butyl and phenyl groups can be used to tune the catalytic activity of NHC-based systems derived from this compound.

Impact of Steric and Electronic Effects of Substituents on Synthetic Outcomes and Yields

In a typical synthesis of 1,4-disubstituted imidazoles, the formation of the imidazole ring often involves the condensation of several components. The electronic nature of the substituents on the precursors can impact the efficiency of these condensation reactions. For instance, in syntheses involving the reaction of an α-haloketone with an amine and a source of the C2 carbon, electron-withdrawing groups on the phenyl ring of the α-haloketone can facilitate nucleophilic attack and improve reaction yields. Conversely, bulky substituents on either the amine or the ketone can sterically hinder the reaction, leading to lower yields or requiring more forcing reaction conditions.

The N-alkylation of a pre-formed 4-phenyl-1H-imidazole ring to introduce the butyl group is another common synthetic route. The regioselectivity of this alkylation is a critical consideration. While alkylation of 4-phenyl-1H-imidazole can potentially occur at either N1 or N3 (which are tautomeric), the presence of the phenyl group at C4 can influence the preference for alkylation at the sterically less hindered N1 position. The choice of the alkylating agent and reaction conditions also plays a crucial role in determining the regioselectivity and yield. The use of a bulky base or a less reactive alkylating agent might lead to lower yields.

Design Considerations for Imidazole-Based Chemical Systems

The design of chemical systems based on the this compound scaffold is guided by the intended application, which leverages the unique properties conferred by the imidazole core and its substituents. The imidazole ring itself is a versatile pharmacophore due to its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions. iosrjournals.org

In the context of medicinal chemistry, the 1-butyl and 4-phenyl groups can be considered as vectors for exploring chemical space to optimize biological activity. The lipophilic butyl group can enhance membrane permeability, a crucial factor for drug efficacy. The phenyl group provides a platform for introducing a variety of substituents to modulate properties such as binding affinity, selectivity, and metabolic stability. The design process often involves creating a library of analogs with systematic variations in the substituents on the phenyl ring (e.g., exploring different electronic and steric properties) and modifications to the N-alkyl chain (e.g., varying chain length, branching, or introducing polar functional groups). nih.gov

In materials science, this compound can serve as a building block for the synthesis of ionic liquids, polymers, or ligands for catalysis. The butyl group can be used to tune the melting point and viscosity of ionic liquids, while the phenyl group can be functionalized to introduce specific properties, such as fluorescence or redox activity. The design of such materials would focus on optimizing the physical properties (e.g., thermal stability, conductivity) and performance in the desired application.

A key design principle is the understanding of structure-property relationships. By systematically modifying the structure of this compound and correlating these changes with the observed properties, it is possible to develop predictive models that can guide the design of new molecules with enhanced performance. This rational design approach is essential for the efficient development of novel imidazole-based chemical systems for a wide range of applications.

Emerging Applications and Future Research Directions in Chemical Sciences

Utilization in Advanced Functional Materials Development

The unique structural features of 1,4-disubstituted imidazoles, such as 1-Butyl-4-phenyl-1H-imidazole, position them as valuable building blocks for advanced functional materials. The imidazole (B134444) core, with its two nitrogen atoms, can coordinate with metal ions, making it a candidate for the construction of Metal-Organic Frameworks (MOFs). These materials are renowned for their high porosity and surface area, which are critical for applications in gas storage, separation, and catalysis.

Furthermore, by quaternizing the imidazole nitrogen, this compound can be converted into an imidazolium (B1220033) salt. These salts are a key class of ionic liquids (ILs), which are valued for their low vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazole-based ILs are being investigated as green solvents, electrolytes in batteries, and as matrices for dispersing nanoparticles to create novel nanocomposites with enhanced mechanical or conductive properties. The butyl and phenyl groups on the imidazole ring influence properties like viscosity, solubility, and intermolecular interactions, allowing for the fine-tuning of the resulting material's characteristics for specific applications.

Role as Ligands and Catalysts in Diverse Organic Transformations

The field of catalysis has been significantly impacted by ligands derived from imidazole structures. Specifically, this compound serves as a precursor to a class of compounds known as N-heterocyclic carbenes (NHCs). NHCs are generated by deprotonating the corresponding imidazolium salt at the C2 position. These carbenes are powerful neutral, two-electron donors that can form strong sigma bonds with transition metals.

NHC-metal complexes have demonstrated exceptional activity and stability in a wide array of catalytic reactions, including olefin metathesis, cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and C-H activation. The butyl and phenyl substituents on the NHC framework derived from this compound play a crucial role in tailoring the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic performance, selectivity, and substrate scope.

Beyond their role as ligands, NHCs themselves can function as potent organocatalysts, mediating a variety of transformations without the need for a metal center. This dual utility as both a ligand precursor and a direct catalyst makes the this compound scaffold a highly valuable target for synthetic and catalytic research.

Applications in Optical and Optoelectronic Devices (e.g., Dyes for Solar Cells)

Imidazole derivatives are increasingly being explored for their potential in optical and optoelectronic applications, particularly as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The core structure of these dyes often consists of a donor-π-bridge-acceptor (D-π-A) arrangement, and the imidazole ring is an effective component for the π-bridge. Its electron-rich nature facilitates charge transfer from the donor to the acceptor, a critical process for efficient light-to-energy conversion.

| Dye Code | Substituent at N1 | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) |

|---|---|---|---|---|---|

| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 |

| PP3 | Alkyl chain | 3.75 | 0.73 | 73.9 | 2.01 |

This table presents data for illustrative imidazole derivatives to highlight the impact of substitution on DSSC performance.

Potential in Corrosion Inhibition Technologies, focusing on Mechanistic Aspects

Substituted imidazoles have emerged as a highly effective class of corrosion inhibitors for various metals and alloys in acidic and saline environments. The inhibitory action of compounds like this compound stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition is multifaceted and involves:

Physisorption: Electrostatic interactions between the charged metal surface and the protonated imidazole molecule.

Chemisorption: The sharing of electrons between the lone pair electrons of the nitrogen atoms and the π-electrons of the phenyl and imidazole rings with the vacant d-orbitals of the metal atoms.

This adsorption process is governed by the electronic structure of the inhibitor and follows established models such as the Langmuir adsorption isotherm. gssrr.org The presence of the butyl group, a long alkyl chain, can enhance the hydrophobic nature of the protective film, further preventing the ingress of corrosive species like water and chloride ions. nih.govresearchgate.net Theoretical and experimental studies on similar imidazole-based ionic liquids have shown that increasing the length of the alkyl chain often leads to improved inhibition efficiency due to stronger self-assembly and the formation of a more dense protective layer. nih.govresearchgate.net

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| Imidazole Ionic Liquids | Mild Steel | 20% HCl | >90 |

| Benzimidazole (B57391) Derivative (BIM) | Brass | 0.1 M HNO₃ | 94 |

| Substituted Imidazole | Carbon Steel | 1% NaCl | >80 |

This table summarizes the performance of various imidazole derivatives as corrosion inhibitors in different environments.

Future Perspectives and Challenges in Synthetic Methodologies for Substituted Imidazoles

Current Challenges:

Regiocontrol: Achieving exclusive or high selectivity for the 1,4-substitution pattern is a primary hurdle. Many classical synthetic routes lack this control.

Harsh Conditions: Some established syntheses require high temperatures, strong acids or bases, and long reaction times, limiting their functional group tolerance and environmental friendliness.

Limited Scope: The range of substituents that can be introduced using a single method is often narrow, hindering the rapid generation of diverse compound libraries for screening applications.

Future Perspectives: The future of substituted imidazole synthesis is moving towards the development of more efficient, versatile, and sustainable methodologies. Key areas of focus include:

Novel Catalytic Systems: The exploration of transition metal-catalyzed cross-coupling and C-H functionalization reactions offers a promising avenue for the direct and regioselective construction of the imidazole core.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation improves atom economy, reduces waste, and simplifies purification.

Green Chemistry Approaches: The use of greener solvents (like water or ionic liquids), microwave or ultrasound assistance, and solvent-free conditions are being actively investigated to reduce the environmental impact of these syntheses.

Modular Synthesis: Developing strategies that allow for the late-stage diversification of substituents on the imidazole ring is crucial for applications in medicinal chemistry and materials science, where structure-activity relationships are paramount.

Overcoming these synthetic challenges is essential to unlock the full potential of this compound and other substituted imidazoles in their emerging technological applications.

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-4-phenyl-1H-imidazole and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, derivatives can be synthesized by reacting 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole with aryl bromides (e.g., 2-bromobenzotrifluoride) under reflux conditions in toluene with a Pd catalyst. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields compounds with >90% purity. Characterization includes elemental analysis (e.g., C 76.64% calculated vs. 76.89% observed) and NMR spectroscopy . Key Parameters :

- Reaction temperature: 80–110°C

- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂

- Solvent: Toluene or DMF

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Signals for imidazole protons appear at δ 7.2–7.8 ppm (aromatic), while butyl chain protons resonate at δ 0.8–1.6 ppm. Coupling constants (e.g., J = 2.1 Hz for meta-substituted phenyl groups) confirm substitution patterns.

- ¹³C NMR : Aromatic carbons appear at 120–140 ppm; the imidazole C2 carbon is typically deshielded (δ ~135 ppm).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (aromatic, 3050–3100 cm⁻¹) validate the core structure .

Advanced Research Questions

Q. What methodologies resolve crystallographic data inconsistencies in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, applying twin-law corrections for non-merohedral twinning. Validate hydrogen-bonding networks via ORTEP-III graphical analysis (e.g., bond angles ±0.002 Å precision). For ambiguous electron density, employ GRAPPA -based algorithms to distinguish disorder from dynamic motion. Cross-validate with graph set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) patterns) .

Q. How can molecular docking studies evaluate EGFR inhibition by this compound analogs?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite.

- Protocol :

Prepare the ligand (imidazole derivative) by optimizing geometry at B3LYP/6-31G* level.

Download EGFR kinase domain (PDB ID: 1M17) and remove water molecules.

Define the active site (grid box: 20 ų centered on ATP-binding pocket).

Run 50 docking poses; select top candidates with ΔG < −8 kcal/mol.

- Validation : Compare with experimental IC₅₀ values from in-vitro cytotoxicity assays (e.g., MTT protocol) .

Q. What strategies address discrepancies in elemental analysis data for synthesized derivatives?

- Methodological Answer :

- Step 1 : Verify stoichiometry via high-resolution mass spectrometry (HRMS; ±0.001 Da error).

- Step 2 : Re-calculate combustion analysis with moisture-corrected sample weights.

- Step 3 : Use thermogravimetric analysis (TGA) to detect solvent residues (e.g., 5% weight loss at 100°C indicates trapped DMF).

- Example : A derivative showed C 88.04% calculated vs. 88.27% observed; HRMS confirmed the molecular ion [M+H]⁺ at 436.56 .

Q. How do substitution patterns influence hydrogen bonding and crystal packing?

- Methodological Answer : Substituents like trifluoromethyl (CF₃) increase hydrophobicity, reducing π-π stacking. In contrast, hydroxyl groups form intermolecular O-H···N bonds (2.8–3.0 Å), stabilizing layered structures. Graph set analysis (e.g., D -type motifs) reveals chain propagation (C(6) patterns) in 4-phenyl-substituted derivatives. Crystallographic data (CCDC entries) show 1D chains for monosubstituted vs. 3D networks for disubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.